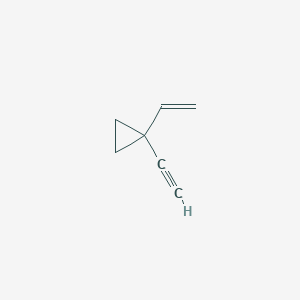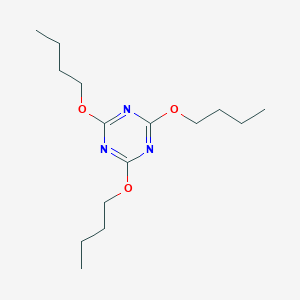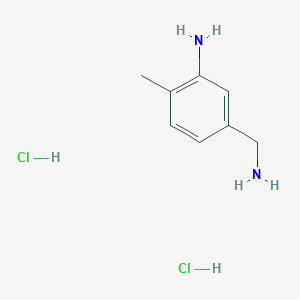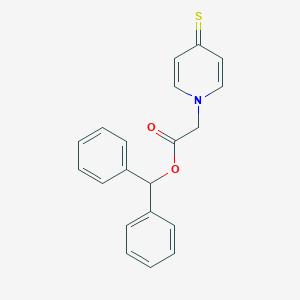
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用机制
The mechanism of action of Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate is not fully understood, but it is thought to act through the inhibition of certain enzymes and signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinase B (AKT), which is a signaling pathway involved in cell growth and survival.
生化和生理效应
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as reducing oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of using Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate in lab experiments is its potential therapeutic properties in various scientific research applications. It has been shown to have anticancer and neuroprotective effects, which make it a promising compound for further study. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for the study of Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate. One area of interest is in the development of more potent analogs with improved therapeutic properties. Another area of interest is in the study of its mechanism of action, which could lead to the identification of new targets for drug development. Additionally, further studies are needed to investigate the safety and efficacy of Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate in animal models and clinical trials.
合成方法
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate can be synthesized through a multi-step process involving the reaction of benzhydryl chloride with sodium sulfide to form benzhydryl thiol. The benzhydryl thiol is then reacted with pyridine-4-carboxylic acid to form Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate. The purity of the compound can be confirmed through analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of interest is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it has been shown to have neuroprotective effects in animal models.
属性
CAS 编号 |
101234-68-8 |
|---|---|
产品名称 |
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate |
分子式 |
C20H17NO2S |
分子量 |
335.4 g/mol |
IUPAC 名称 |
benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate |
InChI |
InChI=1S/C20H17NO2S/c22-19(15-21-13-11-18(24)12-14-21)23-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2 |
InChI 键 |
XRXQUSOJVQNTSM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CN3C=CC(=S)C=C3 |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CN3C=CC(=S)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



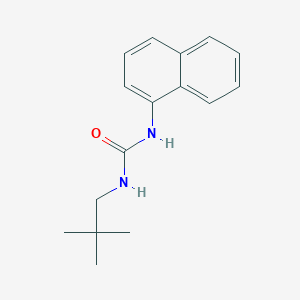

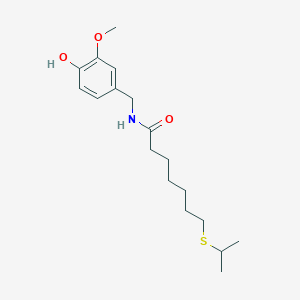
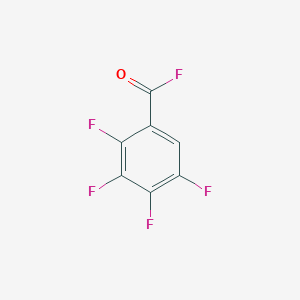
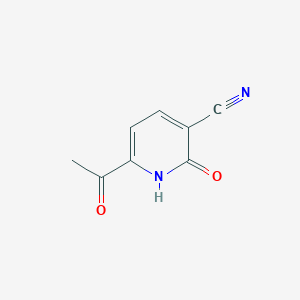
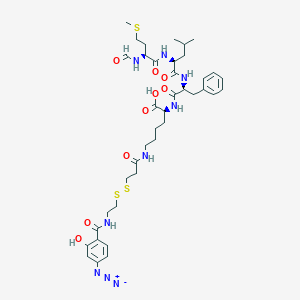
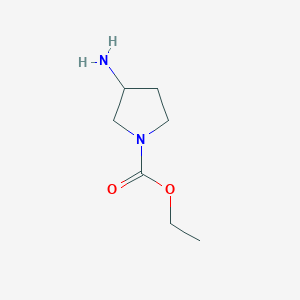
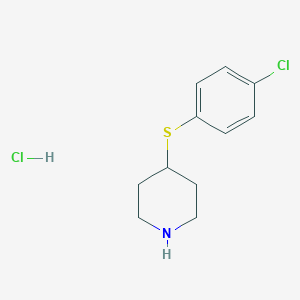
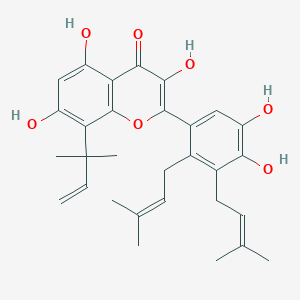

![5-Methylthieno[2,3-d]pyrimidine](/img/structure/B12707.png)
